molecular formula C7H14ClNO2S B061778 Methyl 4-aminothiane-4-carboxylate hydrochloride CAS No. 161315-14-6

Methyl 4-aminothiane-4-carboxylate hydrochloride

Cat. No.: B061778
CAS No.: 161315-14-6
M. Wt: 211.71 g/mol
InChI Key: YPSZVCJOAQFOAM-UHFFFAOYSA-N
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Description

Methyl 4-aminothiane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C7H13NO2S·HCl. It is a derivative of thiane, a six-membered sulfur-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-aminothiane-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Thiane Ring: The initial step involves the formation of the thiane ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.

    Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminothiane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary and secondary amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted thiane derivatives.

Scientific Research Applications

Methyl 4-aminothiane-4-carboxylate hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-aminothiane-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the amino and ester functional groups allows for versatile interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminocyclohexanecarboxylate hydrochloride: A structurally similar compound with a cyclohexane ring instead of a thiane ring.

    Methyl 4-aminobenzoate hydrochloride: Contains a benzene ring and is used in similar applications.

Uniqueness

Methyl 4-aminothiane-4-carboxylate hydrochloride is unique due to the presence of the sulfur atom in the thiane ring, which imparts distinct chemical and biological properties. This sulfur-containing heterocycle can engage in specific interactions that are not possible with purely carbon-based rings, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 4-aminothiane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c1-10-6(9)7(8)2-4-11-5-3-7;/h2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSZVCJOAQFOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCSCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628845
Record name Methyl 4-aminothiane-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161315-14-6
Record name Methyl 4-aminothiane-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-aminothiane-4-carboxylate hydrochloride
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